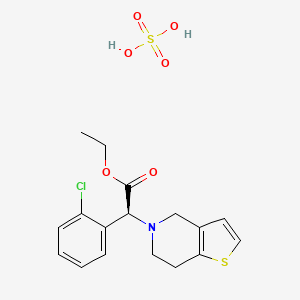

Ethyl-S-(+)-Clopidogrel Sulfate

Description

Nomenclature and Definitional Context of Ethyl-S-(+)-Clopidogrel Sulfate (B86663)

The compound is systematically known by its IUPAC name: ethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid. clearsynth.com It is also referred to by its synonym, (alphaS)-alpha-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-c]pyridine-5(4H)-acetic Acid Ethyl Ester Sulfate. cymitquimica.com As a sulfate salt, it exhibits specific physicochemical properties, such as being very hygroscopic. cymitquimica.com This compound is primarily utilized in research settings, particularly for analytical method development and as a reference standard in quality control applications for clopidogrel (B1663587). clearsynth.com

| Property | Value |

| CAS Number | 1357474-92-0 clearsynth.comcalpaclab.com |

| Molecular Formula | C17H20ClNO6S2 cymitquimica.comcalpaclab.com |

| Molecular Weight | 433.93 g/mol cymitquimica.comcalpaclab.com |

| Synonyms | (alphaS)-alpha-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-c]pyridine-5(4H)-acetic Acid Ethyl Ester Sulfate cymitquimica.com |

| Physical Form | Neat cymitquimica.com |

| Stability | Very Hygroscopic cymitquimica.com |

Historical Perspective and Evolution within Thienopyridine Prodrug Research

The story of Ethyl-S-(+)-clopidogrel sulfate is intrinsically linked to the development of thienopyridine derivatives as antiplatelet agents. The first generation of this class, ticlopidine, established the therapeutic potential of inhibiting the P2Y12 receptor on platelets. nih.gov However, concerns over its side effects prompted the development of second-generation thienopyridines, most notably clopidogrel. nih.govnih.gov

Clopidogrel itself is a prodrug, meaning it requires metabolic activation in the liver to exert its therapeutic effect. nih.govwikipedia.orgnih.gov This activation process is a two-step metabolic pathway. wikipedia.orgresearchgate.net A significant portion, around 85%, of the administered clopidogrel is hydrolyzed by esterases into an inactive carboxylic acid derivative. researchgate.netnih.gov The remaining portion is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2C19, CYP1A2, and CYP2B6, to form an intermediate metabolite, 2-oxo-clopidogrel. wikipedia.orgnih.gov This intermediate is then further metabolized to the active thiol metabolite. researchgate.netnih.gov

The complexities of clopidogrel's metabolism, including inter-individual variability in response, spurred further research into its derivatives and metabolites. nih.gov This led to the development of third-generation thienopyridines like prasugrel, which exhibits a more efficient metabolic activation. nih.govahajournals.org The investigation of compounds like this compound is a direct consequence of the ongoing efforts to understand and optimize thienopyridine therapy.

Significance of Stereochemistry and Ester Functional Group in Prodrug Design

The biological activity of clopidogrel is highly dependent on its stereochemistry. The molecule possesses a stereocenter at the C7 position, and only the S-enantiomer, also known as (+)-clopidogrel, is pharmacologically active. wikipedia.orgresearchgate.net The R-enantiomer is devoid of antithrombotic activity. researchgate.net Further complexity arises during metabolism, as the active metabolite has three stereochemically relevant sites, leading to eight possible stereoisomers. wikipedia.orgnih.gov Research has shown that only one of these eight isomers is the active antiplatelet agent. wikipedia.orgnih.gov This highlights the critical importance of the specific three-dimensional arrangement of atoms for biological function.

The ester functional group in clopidogrel and its ethyl analog is central to their nature as prodrugs. The methyl ester of clopidogrel is a key site for metabolic activity. While a large portion is hydrolyzed to an inactive carboxylic acid, this ester group is also essential for the initial oxidative step in the activation pathway. researchgate.netnih.gov The presence of the ethyl ester in this compound makes it a valuable compound for studying the influence of this functional group on the metabolic fate of the molecule. Research has explored modifications, such as deuteration of the methyl ester group, to reduce metabolic deactivation and potentially enhance the drug's pharmacokinetic profile. researchgate.net

Current Research Landscape and Future Directions for this compound Investigation

Current research involving clopidogrel and its analogs continues to focus on several key areas. A major thrust is understanding and overcoming the variability in patient response, often linked to genetic polymorphisms of CYP enzymes, particularly CYP2C19. researchgate.netnih.gov This has led to investigations into alternative P2Y12 receptor antagonists with more predictable pharmacokinetic and pharmacodynamic profiles. nih.gov

The exploration of clopidogrel derivatives and analogs, including ethyl-substituted versions, remains an active area of research. These studies aim to develop new chemical entities with improved metabolic stability and enhanced therapeutic efficacy. researchgate.net For instance, research into deuterated analogs of clopidogrel has shown promise in improving its pharmacokinetic properties. researchgate.net

Future directions in thienopyridine research are likely to involve:

Development of novel P2Y12 inhibitors: The search for agents with a faster onset of action, more consistent platelet inhibition, and a better safety profile is ongoing. nih.gov

Personalized medicine approaches: Genotyping for CYP2C19 variants to guide antiplatelet therapy selection is becoming increasingly important. researchgate.net

Further exploration of the P2Y12 receptor: A deeper understanding of the receptor's role in various physiological and pathological processes could open up new therapeutic avenues. researchgate.net

While this compound itself may not be a therapeutic agent, its role as a research tool is crucial for advancing these future directions. It will continue to be instrumental in the development of analytical methods and in the fundamental studies of structure-activity relationships and metabolic pathways of thienopyridine prodrugs.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S.H2O4S/c1-2-21-17(20)16(13-5-3-4-6-14(13)18)19-9-7-15-12(11-19)8-10-22-15;1-5(2,3)4/h3-6,8,10,16H,2,7,9,11H2,1H3;(H2,1,2,3,4)/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPQIIDIBKISIG-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl S + Clopidogrel Sulfate

Stereoselective Synthesis of the S-(+) Enantiomer

The synthesis of the S-(+) enantiomer of clopidogrel (B1663587) is a critical aspect of its production, as the R-(-) enantiomer is not only inactive but can also cause adverse effects. nih.gov Two primary strategies are employed to achieve the desired stereochemistry: asymmetric synthesis and enantiomeric resolution of racemic precursors.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the need for later separation. A notable example is the asymmetric Strecker reaction. This method can be employed using chiral auxiliaries or chiral catalysts to produce the key intermediate, (S)-α-amino-2-chlorophenylacetic acid. researchgate.netnih.govresearchgate.netsigmaaldrich.com

One documented approach utilizes [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride as a chiral auxiliary. researchgate.net The reaction of 2-chlorobenzaldehyde (B119727) with sodium cyanide and this chiral auxiliary yields a diastereoisomerically pure nitrile intermediate. researchgate.net Subsequent hydrolysis and cleavage of the auxiliary group afford the enantiomerically pure (2S)-2-(2-chlorophenyl)glycine hydrochloride, a crucial building block for (S)-(+)-clopidogrel. researchgate.net

Another strategy involves a catalytic asymmetric Strecker reaction. For instance, hydroquinine (B45883) has been used as a chiral catalyst in the presence of sodium fluoride, leading to the formation of α-aminonitriles with high yields (up to 95%) and excellent enantioselectivity (up to 94:6 er). nih.govresearchgate.netsigmaaldrich.com

Enantiomeric Resolution Techniques for Racemic Precursors

Enantiomeric resolution involves the separation of a racemic mixture of a precursor into its individual enantiomers. This is a widely used industrial method for obtaining optically pure clopidogrel.

Direct Crystallization: This technique relies on the ability of a racemic compound to crystallize as a conglomerate, which is a physical mixture of crystals of the two enantiomers. globalresearchonline.net A key racemic precursor of clopidogrel bisulfate, (±)-2-(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyrid-5-yl-acetamide), has been identified as a conglomerate and successfully resolved by direct crystallization. globalresearchonline.net This method offers an economical and environmentally friendly route to the desired (+)-enantiomer, which can then be converted to clopidogrel bisulfate. globalresearchonline.net The undesired enantiomer can be racemized and recycled, further enhancing the process's efficiency. globalresearchonline.net

Chiral Acid Resolution: This classic method involves reacting the racemic base of clopidogrel or a precursor with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. L-camphor-10-sulfonic acid (L-CSA) is a commonly used resolving agent for racemic clopidogrel. unisa.itgoogle.com The (S)-clopidogrel forms a less soluble salt with L-CSA, which can be selectively crystallized from the solution. google.com

Below is a table summarizing the resolution of clopidogrel enantiomers using different chiral stationary phases in chromatography, a common analytical method to verify the success of resolution.

| Chiral Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Reference |

| ChiraDex | Acetonitrile, methanol (B129727), 0.01 M potassium dihydrogen phosphate (B84403) (15:5:80 v/v/v) | 220 | researchgate.net |

| Ultron ES-OVM | 0.02 mol/L KH2PO4-acetonitrile (80:20) | 220 | researchgate.net |

| Polygram® cel 300 Ac-10% plates | Isopropanol-0.5 mM beta-cyclodextrin (B164692) (6:4, v/v) | UV light and iodine vapors | researchgate.net |

| Lux Cellulose-2 | Acetonitrile, methanol, formic acid (87.5/12.5/0.1 v/v/v) | MS/MS | nih.gov |

| Lux Cellulose-3 | Methanol, formic acid (100/0.1 v/v) | MS/MS | nih.gov |

| Chiral cel OD-H | Supercritical CO2 with modifier | 215 | scirp.orgscirp.org |

| Chiral-AGP | 16% acetonitrile, 1 mM N,N-dimethyloctylamine, 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.5) | Not Specified | nih.gov |

Strategies for Ethyl Ester Formation and Derivatization

Once the chiral center is established, the synthesis proceeds with the formation of the methyl ester and subsequent derivatization. The esterification of the carboxylic acid group of the chiral intermediate is typically carried out using methanol in the presence of an acid catalyst, such as sulfuric acid. derpharmachemica.com

The subsequent key step is the reaction of the resulting methyl ester, (+)-α-amino-2-chloro phenyl acetic acid methyl ester, with a thienopyridine moiety. One common synthetic route involves the reaction with 2-(2-thienyl)ethyl tosylate. This is followed by an electrophilic cyclization with formaldehyde (B43269) to construct the tetrahydrothieno[3,2-c]pyridine ring system, yielding clopidogrel. derpharmachemica.com

Development of Industrially Scalable Synthetic Routes

For a drug as widely used as clopidogrel, the development of industrially scalable synthetic routes is paramount. The initial synthetic pathways often involve multiple steps with potentially hazardous reagents and solvents. derpharmachemica.com Research has focused on optimizing these routes to improve yield, reduce costs, and enhance safety and environmental friendliness.

Green Chemistry Principles in Ethyl-S-(+)-Clopidogrel Sulfate (B86663) Synthesis

The application of green chemistry principles is increasingly important in pharmaceutical manufacturing. In the context of Ethyl-S-(+)-Clopidogrel Sulfate synthesis, this involves several strategies:

Use of Catalysis: Catalytic processes, both asymmetric and for other transformations, are preferred over stoichiometric reagents as they reduce waste. nih.govresearchgate.netsigmaaldrich.comunisa.itunisa.itresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses contribute to better atom economy. unisa.itunisa.itresearchgate.net

Use of Safer Solvents and Reagents: Research into replacing hazardous solvents and reagents with safer alternatives is ongoing. For example, the use of ionic liquids in the enzymatic resolution of clopidogrel carboxylic acid has been explored as a greener alternative to traditional organic solvents. nih.gov

Waste Reduction: The recycling of the unwanted enantiomer from resolution processes is a key strategy for waste reduction. globalresearchonline.netgoogle.com

Biocatalysis: The use of enzymes, such as lipases, for the kinetic resolution of racemic clopidogrel carboxylic acid offers a highly enantioselective and environmentally benign method. nih.gov A study using Candida rugosa lipase (B570770) in a two-phase system of cyclohexane (B81311) and an ionic liquid achieved an enantiomeric excess of 94.21% for the (S)-clopidogrel product. nih.gov

The continuous effort to integrate these principles into the synthesis of this compound not only minimizes environmental impact but also often leads to more efficient and cost-effective manufacturing processes.

Prodrug Biotransformation Pathways and Active Metabolite Generation of Ethyl S + Clopidogrel Sulfate

Elucidation of the Two-Step Enzymatic Activation Cascade

The activation of ethyl-S-(+)-clopidogrel sulfate (B86663) is a sequential, two-step process primarily occurring in the liver, involving enzymes from the cytochrome P450 (CYP) superfamily. nih.govpharmgkb.org This cascade is crucial for converting the inactive prodrug into its pharmacologically active form.

Phase I Metabolism: Initial Monooxygenation of the Thiophene (B33073) Ring to 2-Oxo-Ethyl-Clopidogrel

The first step in the bioactivation of ethyl-S-(+)-clopidogrel is the oxidation of its thiophene ring, leading to the formation of an intermediate metabolite, 2-oxo-ethyl-clopidogrel. nih.govpharmgkb.orgnih.gov This reaction is a Phase I metabolic process catalyzed by several cytochrome P450 enzymes. nih.govpharmgkb.org In vitro studies using human liver microsomes have identified CYP1A2, CYP2B6, and CYP2C19 as key enzymes involved in this initial monooxygenation. nih.govnih.govnovapublishers.com The contribution of each of these enzymes to the formation of 2-oxo-clopidogrel has been estimated at 35.8%, 19.4%, and 44.9%, respectively. novapublishers.com This initial oxidative step is essential for the subsequent metabolic activation. nih.gov

Phase II Metabolism: Subsequent Oxidative Opening of the Thiolactone Ring to the Active Thiol Metabolite

Following its formation, 2-oxo-ethyl-clopidogrel undergoes a second oxidative step, which involves the opening of the thiolactone ring to generate the active thiol metabolite. nih.govnih.govnih.gov This crucial conversion is also mediated by CYP enzymes, with studies indicating the involvement of CYP2B6, CYP2C9, CYP2C19, and CYP3A4. nih.govnovapublishers.com The individual contributions of these enzymes to the formation of the active metabolite have been reported to be 32.9%, 6.76%, 20.6%, and 39.8%, respectively. novapublishers.com The resulting active thiol metabolite possesses a reactive thiol group that is responsible for its pharmacological activity. nih.govnih.gov The formation of this active metabolite can be influenced by the presence of thiols like glutathione (B108866). nih.govresearchgate.net

Investigation of Inactive Metabolite Formation via Ester Hydrolysis

A significant portion of orally administered clopidogrel (B1663587), estimated to be around 85-90%, does not proceed through the activation pathway. nih.govnih.govresearchgate.net Instead, it is rapidly hydrolyzed by carboxylesterases, primarily human carboxylesterase-1 (CES1), to form an inactive carboxylic acid derivative. nih.govresearchgate.netnih.gov This hydrolysis represents a major competing metabolic pathway that significantly reduces the amount of the prodrug available for conversion to the active metabolite. nih.govresearchgate.net The inactive carboxylic acid metabolite is the main circulating compound in plasma. novapublishers.com Furthermore, the intermediate metabolite, 2-oxo-clopidogrel, can also be hydrolyzed by CES1 to its corresponding inactive carboxylic acid form. researchgate.netnih.gov

Stereochemical Fate of the Double Bond in Thiol Metabolite Formation (cis/trans isomers)

The conversion of 2-oxo-clopidogrel to its active thiol metabolite is a stereochemically controlled process. The active metabolite possesses a specific stereochemistry at the newly formed double bond on the piperidine (B6355638) ring, existing as the Z (cis) isomer. nih.gov Research has shown that while both cis and trans isomers of the thiol metabolite can be formed during microsomal metabolism in the presence of glutathione, only the cis isomer is typically detected in the plasma of patients. researchgate.net The formation of the trans isomer appears to be favored in in vitro systems containing thiols, potentially through the formation of a thioester intermediate. researchgate.net However, the presence of cytosolic esterases in vivo is thought to accelerate the hydrolysis of the thiolactone sulfoxide (B87167) intermediate, thereby favoring the formation of the pharmacologically active cis isomer and preventing the accumulation of the trans isomer. researchgate.net The metabolism of 2-oxo-clopidogrel can result in a mixture of four diastereoisomers (H1 to H4), with the H4 isomer being identified as the active form of clinical significance. pharmgkb.orgpharmgkb.org

Reactive Metabolite Formation and Potential Adducts

The metabolic activation of clopidogrel involves the formation of reactive intermediates. During the second activation step, a reactive sulfenic acid intermediate is generated. nih.gov This electrophilic species has the potential to react with nucleophiles, such as amino acid residues in proteins, leading to the formation of protein adducts. nih.gov The formation of these adducts has toxicological implications. nih.gov Studies have shown that the reactive intermediate of clopidogrel can form adducts with glutathione (GSH). researchgate.net Furthermore, there is evidence suggesting that clopidogrel metabolites can covalently modify CYP enzymes, which could be a trigger for immunological reactions. researchgate.net

Enzymology of Ethyl S + Clopidogrel Sulfate Metabolism

Role of Cytochrome P450 (CYP) Isoenzymes in Prodrug Activation

The bioactivation of clopidogrel (B1663587) is initiated by hepatic CYP enzymes, which convert the parent compound into an intermediate metabolite, 2-oxo-clopidogrel. pharmgkb.orgnih.gov This intermediate is then further metabolized by CYP enzymes to form the active thiol metabolite that is responsible for its antiplatelet activity. pharmgkb.orgnih.gov

Primary Contributions of CYP2C19

CYP2C19 is widely recognized as a key enzyme in the metabolic activation of clopidogrel, contributing significantly to both steps of the bioactivation process. pharmgkb.orgnih.govnih.gov In vitro studies have demonstrated that CYP2C19 is responsible for a substantial portion of the formation of 2-oxo-clopidogrel from the parent drug and its subsequent conversion to the active thiol metabolite. nih.govnih.gov

Genetic variations in the CYP2C19 gene can lead to significant interindividual variability in the response to clopidogrel. nih.govnih.gov Individuals with loss-of-function alleles of CYP2C19 (e.g., CYP2C192 and CYP2C193) exhibit reduced enzyme activity, leading to lower plasma concentrations of the active metabolite and diminished antiplatelet effects. nih.govnih.gov Conversely, carriers of the CYP2C19*17 gain-of-function allele may experience increased enzyme activity, potentially leading to higher concentrations of the active metabolite. nih.govmdpi.com

The critical role of CYP2C19 is underscored by the observation that its genetic variants are the most significant predictors of reduced active metabolite exposure when compared to variations in other CYP enzymes involved in clopidogrel metabolism. nih.gov

Secondary Roles of CYP1A2, CYP2B6, CYP3A4/5, and CYP2C9

CYP1A2: This enzyme is involved in the initial step of clopidogrel activation, the formation of 2-oxo-clopidogrel. nih.govnih.govjst.go.jp

CYP2B6: CYP2B6 participates in both the first and second steps of clopidogrel's metabolic activation. nih.govnih.govjst.go.jp

CYP3A4/5: The contribution of CYP3A4/5 to clopidogrel activation has been a subject of some debate. While some early studies suggested a primary role, more recent evidence indicates that while CYP3A4 and CYP3A5 can metabolize clopidogrel, their main contribution may be in a deactivating pathway through piperidine (B6355638) oxidation rather than the activation pathway. nih.govdrugbank.comresearchgate.netnih.gov However, they are still considered to be involved in the second step of forming the active metabolite from 2-oxo-clopidogrel. pharmgkb.orgnih.gov

CYP2C9: This isoenzyme is primarily involved in the second step of the activation process, converting 2-oxo-clopidogrel to the active thiol metabolite. nih.govnih.govnih.gov Genetic variants of CYP2C9 that result in loss of function have been associated with decreased exposure to the active metabolite. nih.gov

The relative contributions of these enzymes can be influenced by various factors, including genetic polymorphisms and the presence of other drugs that may act as inducers or inhibitors of specific CYP isoenzymes.

Enzyme Kinetics and Substrate Specificity Studies

Enzyme kinetics studies provide valuable insights into the efficiency and affinity of different CYP isoenzymes for clopidogrel and its intermediate metabolite. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters used to characterize these interactions. numberanalytics.com

For instance, studies with human CYP3A4 have determined a Km value of 14 +/- 1 microM and a Vmax of 6.7 +/- 1 nmol/min/nmol P450 for the metabolism of clopidogrel. nih.gov

Substrate specificity is a critical feature of enzymes, determining their ability to bind to and act on specific molecules. numberanalytics.com In the context of clopidogrel metabolism, the active sites of the various CYP isoenzymes exhibit different affinities for clopidogrel and 2-oxo-clopidogrel, which accounts for their varying contributions to the activation process. The specific stereochemistry of the clopidogrel molecule also plays a role in how it interacts with the active sites of these enzymes. wikipedia.org

Table 1: Relative Contributions of CYP Isoenzymes to Clopidogrel Metabolism

| Enzyme | Step 1: Clopidogrel to 2-oxo-clopidogrel | Step 2: 2-oxo-clopidogrel to Active Metabolite |

|---|---|---|

| CYP2C19 | Major Contributor (approx. 45%) nih.govnih.gov | Major Contributor (approx. 20%) nih.govnih.gov |

| CYP1A2 | Contributor (approx. 36%) nih.gov | - |

| CYP2B6 | Contributor (approx. 19%) nih.gov | Contributor (approx. 33%) nih.govnih.gov |

| CYP3A4/5 | Minor Contributor drugbank.comresearchgate.net | Contributor (approx. 40%) nih.govnih.gov |

| CYP2C9 | - | Contributor (approx. 7%) nih.govnih.gov |

Note: The percentages are estimates from in vitro studies and may not fully reflect the in vivo situation.

Contribution of Non-CYP Enzymes to Metabolic Pathways

Carboxylesterase 1 (CES1) in Inactive Metabolite Hydrolysis

The majority of an orally administered dose of clopidogrel, estimated to be around 85%, is rapidly hydrolyzed by carboxylesterase 1 (CES1) in the liver to form an inactive carboxylic acid derivative. nih.govjst.go.jpnih.gov This metabolic pathway represents a major route of clopidogrel clearance and significantly reduces the amount of the prodrug available for conversion to its active form by CYP enzymes. nih.govresearchgate.net

CES1 also has the capacity to hydrolyze the intermediate metabolite, 2-oxo-clopidogrel, and the active thiol metabolite itself, further contributing to their inactivation. jst.go.jpnih.gov Genetic variations in the CES1 gene that lead to deficient enzyme activity can result in higher plasma concentrations of the active metabolite of clopidogrel. nih.govnih.gov Inhibition of CES1 has also been shown in vitro to increase the formation of the active metabolite. nih.govresearchgate.net

Paraoxonase 1 (PON1) in Thiolactone Ring Opening

The role of paraoxonase 1 (PON1), an esterase associated with high-density lipoprotein (HDL), in the metabolism of clopidogrel has been a subject of scientific debate. nih.govscilit.net Some initial research suggested that PON1 was a crucial enzyme responsible for the second step of clopidogrel activation, the conversion of 2-oxo-clopidogrel to the active thiol metabolite by opening the thiolactone ring. nih.govnih.gov These studies proposed that a common genetic polymorphism in the PON1 gene (Q192R) influenced the rate of active metabolite formation and, consequently, the clinical efficacy of clopidogrel. nih.gov

However, subsequent and more detailed biochemical studies have challenged this initial hypothesis. nih.govscispace.com These later investigations suggest that while PON1 can indeed metabolize 2-oxo-clopidogrel through hydrolytic opening of the thiolactone ring, this process leads to the formation of a pharmacologically inactive thiol isomer, not the active metabolite. nih.govscispace.com The formation of the active thiol metabolite is instead attributed to a CYP-dependent oxidative pathway. scispace.com Therefore, the current consensus is that PON1's role in the direct bioactivation of clopidogrel is likely minimal, if any.

Cytosolic Esterases and Their Influence on Thiol Metabolite Stereochemistry

The metabolic pathway of Ethyl-S-(+)-Clopidogrel Sulfate (B86663) is significantly influenced by cytosolic esterases, primarily human carboxylesterase 1 (CES1). nih.govnih.gov This enzyme is responsible for a major hydrolytic pathway that deactivates the prodrug. Approximately 85% of an administered dose of clopidogrel is rapidly hydrolyzed by CES1 to form an inactive carboxylic acid metabolite, thereby limiting the amount of prodrug available for conversion into its active form. nih.govpsu.eduresearchgate.netnih.gov

Beyond this primary deactivation route, CES1 also acts on the intermediate metabolite, 2-oxo-clopidogrel. nih.govpsu.eduresearchgate.net This action creates a competing pathway, as CES1 hydrolyzes 2-oxo-clopidogrel to its own inactive carboxylate derivative, further reducing the potential yield of the pharmacologically active thiol metabolite. nih.govpsu.edu

The stereochemistry of the active thiol metabolite is critical for its pharmacological activity. The active metabolite possesses a cis-(Z) configuration at the exocyclic double bond, whereas the corresponding trans-(E) isomer is inactive. researchgate.netnih.govmdpi.com While in vitro studies using human liver microsomes (HLM) in the presence of glutathione (B108866) can generate both cis and trans isomers, only the active cis-thiol is detected in the plasma of patients treated with clopidogrel. researchgate.net

Research has demonstrated the crucial role of cytosolic esterases in determining this stereochemical outcome. In studies where human liver cytosol, rich in esterases, was added to microsomal incubations, a dramatic decrease in the formation of the inactive trans-thiol metabolites was observed. researchgate.net This suggests that cytosolic esterases actively favor the formation of the pharmacologically relevant cis-isomer. The proposed mechanism is that these esterases accelerate the hydrolytic opening of the thiolactone sulfoxide (B87167) intermediate. This rapid hydrolysis disfavors an alternative reaction pathway involving glutathione that leads to the formation of the trans-isomer, thus ensuring the stereoselective generation of the active cis-thiol metabolite in vivo. researchgate.net

Table 1: Influence of Cytosolic Esterases on Clopidogrel Metabolism

| Enzyme | Substrate(s) | Product(s) | Metabolic Effect | Influence on Stereochemistry |

| Carboxylesterase 1 (CES1) | Clopidogrel | Clopidogrel Carboxylic Acid (inactive) | Major deactivation pathway (~85% of dose) | Not directly applicable |

| Carboxylesterase 1 (CES1) | 2-oxo-clopidogrel | 2-oxo-clopidogrel Carboxylic Acid (inactive) | Competing deactivation pathway | Not directly applicable |

| Cytosolic Esterases (general) | Thiolactone Sulfoxide Intermediate | Active cis-thiol metabolite | Accelerates hydrolytic opening of the intermediate | Favors formation of the active cis-isomer; suppresses formation of the inactive trans-isomer |

In Vitro Biotransformation Models and Extrapolation to In Vivo Systems

The complex, multi-step metabolic activation of Ethyl-S-(+)-Clopidogrel Sulfate has been extensively studied using a variety of in vitro biotransformation models. These systems, which include human liver microsomes (HLM), human liver cytosol, and recombinant human cytochrome P450 (CYP) enzymes expressed in cellular systems (supersomes), have been essential for identifying the key enzymes involved. nih.govnih.govfrontiersin.org

In vitro models have established that the bioactivation of clopidogrel is a two-step oxidative process:

Step 1: Clopidogrel → 2-oxo-clopidogrel: Studies using HLM and recombinant enzymes have identified CYP1A2, CYP2B6, and CYP2C19 as being capable of catalyzing this initial oxidation. nih.govpharmgkb.org However, the relative contribution of each enzyme, particularly the role of CYP3A4, remains a subject of conflicting evidence, with different in vitro systems yielding inconsistent results. nih.govnih.gov

Step 2: 2-oxo-clopidogrel → Active Thiol Metabolite: The second oxidation is catalyzed by a broader range of enzymes. In vitro data show that CYP2B6, CYP2C9, CYP2C19, and CYP3A4 are all capable of converting 2-oxo-clopidogrel into its active thiol metabolite. psu.edupharmgkb.org Some research also points to a potential CYP-independent role for esterases like paraoxonase-1 (PON1) in this final activation step. nih.govscilit.net

Table 2: Enzymes in Clopidogrel Bioactivation Identified by In Vitro Models

| Metabolic Step | Substrate | Product | Key Enzymes Identified In Vitro |

| Step 1 (Oxidation) | Clopidogrel | 2-oxo-clopidogrel | CYP1A2, CYP2B6, CYP2C19, CYP3A4 (role debated) |

| Step 2 (Oxidation) | 2-oxo-clopidogrel | Active Thiol Metabolite | CYP2B6, CYP2C9, CYP2C19, CYP3A4, PON1 |

Molecular Pharmacology and Receptor Interactions of the Active Metabolite of Ethyl S + Clopidogrel Sulfate

Mechanism of Irreversible Antagonism at the P2Y12 ADP Receptor

The primary mechanism of action for the active metabolite of ethyl-S-(+)-clopidogrel sulfate (B86663) is the specific and irreversible inhibition of the P2Y12 receptor, a G protein-coupled receptor (GPCR) crucial for platelet activation. wikipedia.orgashpublications.orgpharmgkb.org Unlike competitive antagonists, the metabolite forms a covalent bond with the receptor, ensuring a prolonged duration of action.

The reactive thiol group (-SH) on the active metabolite is key to its function. nih.govnih.gov It forms a disulfide bridge with specific cysteine residues on the extracellular domains of the P2Y12 receptor. researchgate.nettandfonline.com This covalent bonding permanently alters the receptor's structure. pharmgkb.org Studies have pointed to the involvement of several extracellular cysteine residues, including Cys17, Cys97, and Cys270, in this interaction. researchgate.netnih.gov The formation of this disulfide bond physically and allosterically prevents the natural ligand, adenosine (B11128) diphosphate (B83284) (ADP), from binding to its receptor site. researchgate.nettandfonline.com

This antagonism is irreversible, meaning the P2Y12 receptor is permanently disabled. researchgate.netnih.gov Because platelets are anucleated cells and cannot synthesize new proteins, the inhibition lasts for the entire lifespan of the affected platelet, which is approximately 7 to 10 days. researchgate.netnih.gov

Ligand Binding Domain Analysis and Receptor Conformational Changes

The interaction of the active metabolite with the P2Y12 receptor induces significant conformational and organizational changes that extend beyond simple site-blockade. The ligand binding domain for this irreversible antagonist involves key extracellular cysteine residues that are accessible to the reactive thiol group. tandfonline.comresearchgate.net

Research has shown that P2Y12 receptors exist on the platelet surface not just as monomers but as functional homooligomeric complexes (groups of multiple receptor units). nih.govnih.gov These receptor clusters are predominantly located in specialized membrane microdomains known as lipid rafts, a state which appears to be essential for their full signaling capability. nih.govnih.gov

A critical consequence of the active metabolite binding is the disruption and breakdown of these P2Y12 oligomers into smaller dimeric and monomeric forms. nih.govnih.gov This structural dissociation is accompanied by the partitioning of the receptors out of the lipid rafts. nih.gov The displacement from these critical membrane domains and the change from an oligomeric to a dimeric or monomeric state are believed to alter the ADP binding site and impair the receptor's ability to initiate downstream signaling, effectively neutralizing its function. nih.gov The recent elucidation of the P2Y12 receptor's crystal structure has provided significant insights into the conformational states associated with agonist and antagonist binding, further clarifying these molecular dynamics. ashpublications.orgnih.gov

| Feature | State Before Binding | State After Binding of Active Metabolite | Reference |

| Receptor Organization | Functional homooligomeric complexes | Breakdown into dimeric and monomeric entities | nih.govnih.gov |

| Membrane Location | Concentrated in lipid rafts | Partitioned out of lipid rafts | nih.govnih.gov |

| Ligand Binding | ADP binds, initiating signaling | ADP binding is irreversibly blocked | researchgate.nettandfonline.com |

| Receptor Status | Active | Inactive/Disabled | pharmgkb.org |

Molecular Interactions with the Glycoprotein GPIIb/IIIa Complex Signaling Pathway

The inhibition of the P2Y12 receptor by the active metabolite directly interrupts a critical signaling pathway that leads to platelet aggregation. This pathway culminates in the activation of the Glycoprotein IIb/IIIa (GPIIb/IIIa) complex, the most abundant receptor on the platelet surface. ashpublications.orgnih.gov

The P2Y12 receptor is coupled to an inhibitory G-protein (Gi). pharmgkb.orgresearchgate.net When ADP binds to an unblocked P2Y12 receptor, it triggers the following cascade:

Inhibition of Adenylyl Cyclase: The activated Gi-protein inhibits the enzyme adenylyl cyclase. nih.govresearchgate.net

Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). researchgate.net

VASP Dephosphorylation: Lower cAMP levels reduce the activity of protein kinase A, which in turn decreases the phosphorylation of a key regulatory protein called vasodilator-stimulated phosphoprotein (VASP). researchgate.net

Phosphorylated VASP (VASP-P) acts as an inhibitor of GPIIb/IIIa activation. researchgate.net Therefore, the ADP-mediated decrease in VASP phosphorylation removes this inhibitory brake, contributing to the "inside-out" signaling that activates the GPIIb/IIIa complex. ashpublications.orgnih.gov

Once activated, the GPIIb/IIIa complex undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen molecules then cross-link adjacent platelets, leading to the formation of a stable platelet aggregate. ashpublications.org

By irreversibly blocking the P2Y12 receptor, the active metabolite of ethyl-S-(+)-clopidogrel sulfate prevents the initial inhibition of adenylyl cyclase. researchgate.net This keeps cAMP levels stable and VASP in its phosphorylated, inhibitory state, thereby preventing the activation of the GPIIb/IIIa complex and blocking platelet aggregation. drugbank.comresearchgate.net

| Step | Uninhibited Pathway (ADP Present) | Inhibited Pathway (Active Metabolite Present) | Reference |

| 1. P2Y12 Receptor | Activated by ADP | Irreversibly blocked | pharmgkb.orgresearchgate.net |

| 2. Adenylyl Cyclase | Inhibited | Activity maintained | nih.govresearchgate.net |

| 3. cAMP Levels | Decrease | Remain stable | researchgate.net |

| 4. VASP State | Dephosphorylated | Phosphorylated (VASP-P) | researchgate.net |

| 5. GPIIb/IIIa Complex | Activated | Remains inactive | drugbank.comashpublications.orgnih.gov |

| 6. Final Outcome | Platelet Aggregation | Inhibition of Aggregation | ashpublications.org |

Solid State Chemistry and Polymorphic Research of Ethyl S + Clopidogrel Sulfate Salts

Crystallization Process Control for Targeted Polymorph Production of Ethyl-S-(+)-Clopidogrel Sulfate (B86663) Salts

The successful production of a specific polymorphic form of an active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing. For Ethyl-S-(+)-Clopidogrel Sulfate, also commonly referred to as Clopidogrel (B1663587) Hydrogen Sulfate or Clopidogrel Bisulfate, controlling the crystallization process is paramount to obtaining the desired solid-state form, thereby ensuring consistent quality, stability, and bioavailability. The two most studied polymorphic forms are Form I and Form II. ifj.edu.plmdpi.com Research has demonstrated that several key parameters during crystallization can be manipulated to selectively produce a targeted polymorph. These factors primarily include the choice of solvent, the level of supersaturation, the temperature of the process, and the hydrodynamics of the system, such as the stirring rate. mdpi.comresearchgate.netsphinxsai.com

Detailed Research Findings

Scientific investigations have established that Form I and Form II of clopidogrel hydrogen sulfate are enantiotropically related, meaning that one form can be more stable than the other depending on the temperature. mdpi.com Specifically, Form II is generally the more thermodynamically stable form at lower temperatures, while Form I becomes the stable form at higher temperatures. mdpi.com This relationship is a crucial consideration in designing a crystallization process to target either polymorph.

Influence of Solvent and Temperature:

The selection of the solvent system and the crystallization temperature are pivotal in determining the resulting polymorphic form. The solubility of the different polymorphs varies with the solvent and temperature, which in turn affects the supersaturation and nucleation kinetics. researchgate.netresearchgate.net For instance, in an anti-solvent crystallization method using ethanol (B145695) as the solvent and an isopropyl alcohol (IPA)/n-hexane (Hex) mixture as the anti-solvent, the temperature plays a decisive role. Experimental data shows that Form II is preferentially obtained at temperatures below 25°C, whereas Form I is favored at temperatures above 35°C. At an intermediate temperature of 30°C, a mixture of both forms may be produced. mdpi.com

The following interactive table summarizes the effect of temperature on the polymorphic outcome in an IPA/Hex anti-solvent system.

| Experiment | Crystallization Temperature (°C) | Resulting Polymorphic Form |

| 1 | 20 | Form II |

| 2 | 25 | Form II |

| 3 | 30 | Mixture of Form I and Form II |

| 4 | 35 | Form I |

| 5 | 40 | Form I |

Influence of Supersaturation and Anti-Solvent Type:

Supersaturation is the primary driving force for crystallization. The level of supersaturation can directly influence whether a metastable or a stable polymorph nucleates. sphinxsai.comacs.org In the context of clopidogrel hydrogen sulfate, high rates of supersaturation generation tend to favor the formation of the metastable polymorph. sphinxsai.com

The choice of anti-solvent significantly impacts the level of supersaturation. In a study comparing different anti-solvents at a constant temperature of 35°C, the use of an IPA/Hex mixture resulted in the highest supersaturation level for Form I and yielded pure Form I. Conversely, using pure n-hexane or acetone (B3395972) as the anti-solvent resulted in the formation of Form II. mdpi.com This is because the solubility of clopidogrel hydrogen sulfate differs in these solvent/anti-solvent mixtures, leading to different supersaturation levels.

The table below illustrates the effect of the anti-solvent on the polymorphic form at 35°C.

| Anti-Solvent | Supersaturation Level (SForm-I) | Solubility Ratio (CForm-I/CForm-II) | Resulting Polymorphic Form |

| IPA/Hex | 4.44 | 1.47 | Form I |

| n-Hexane (Hex) | 3.39 | 1.55 | Form II |

| Acetone (ACT) | 2.80 | 1.63 | Form II |

Influence of Stirring Rate:

The hydrodynamics of the crystallization process, particularly the stirring or agitation speed, can also affect the final crystal properties. While stirring is crucial for achieving homogeneity and promoting mass transfer, it can also influence the polymorphic outcome and the physical attributes of the crystals, such as morphology. In the spherical crystallization of clopidogrel bisulfate Form I, agitation is necessary to obtain spherical particles. In the absence of stirring, agglomerates of the desired polymorph may form, but they will not be spherical. mdpi.com

Reactive Crystallization:

Reactive crystallization is another method employed for the production of clopidogrel hydrogen sulfate polymorphs. This process involves the reaction of the clopidogrel free base with sulfuric acid in a suitable solvent. asianpubs.org The choice of solvent in reactive crystallization is critical, as it influences not only the solubility but also the kinetics of the polymorphic transformation. Studies have shown that in certain solvents, a labile amorphous form may initially precipitate before transforming into a more stable crystalline form. asianpubs.org The rate of this transformation is solvent-dependent. For example, the conversion from Form I to the more stable Form II is generally faster in solvents where the compound has higher solubility. researchgate.net

By carefully controlling these parameters—solvent system, temperature, supersaturation level, and agitation—it is possible to selectively and reproducibly crystallize the desired polymorphic form of this compound.

Q & A

Q. What is the mechanism of action of Ethyl-S-(+)-Clopidogrel Sulfate, and how does its stereochemistry influence pharmacological activity?

this compound is a selective P2Y12 receptor antagonist, inhibiting ADP-induced platelet aggregation. The S-enantiomer exhibits higher activity due to its stereospecific binding to the receptor, preventing fibrinogen-mediated platelet cross-linking . Methodologically, receptor affinity can be assessed via competitive binding assays using radiolabeled ADP, while platelet inhibition efficacy is quantified using light transmission aggregometry (LTA) in human platelet-rich plasma .

Q. What analytical methods are recommended for purity assessment of this compound in bulk synthesis?

High-performance liquid chromatography (HPLC) with UV detection at 220 nm is standard for purity analysis. The USP monograph specifies a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (65:35), with a C18 column and flow rate of 1.0 mL/min. System suitability requires resolution ≥2.0 between Clopidogrel and its related compound B .

| Analytical Parameter | Specification |

|---|---|

| Column | C18, 250 mm × 4.6 mm, 5 µm |

| Detection wavelength | 220 nm |

| Retention time (Clopidogrel) | ~10–12 minutes |

| Purity threshold | ≥98% (HPLC) |

Q. How should researchers handle storage and stability of this compound in laboratory settings?

The compound is hygroscopic and requires storage at 2–8°C in airtight containers with desiccants. For long-term stability (>2 years), store at -20°C. Solubilized forms in DMSO (10 mM) should be aliquoted and stored at -80°C, with use within one month to avoid hydrolysis .

Advanced Research Questions

Q. What experimental strategies are effective for resolving chiral impurities in this compound synthesis?

Chiral separation can be achieved using chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) as the mobile phase. Enantiomeric excess (ee) should be ≥99.5% to meet pharmacopeial standards. Nuclear Overhauser Effect Spectroscopy (NOESY) can confirm stereochemical integrity by correlating spatial proximity of protons in the S-enantiomer .

Q. How do polymorphic forms (Form I vs. Form II) of this compound impact bioavailability, and how can they be characterized?

Form I (melting point: 184–186°C) exhibits higher solubility than Form II (176–178°C). Polymorphs are distinguished via:

- IR Spectroscopy : Form I shows a distinct peak at 568 cm⁻¹, absent in Form II.

- XRD : Form I has interplanar spacings at 4.56 Å and 3.78 Å, while Form II displays 4.32 Å and 3.51 Å . Bioavailability studies in rats indicate Form I achieves 15% higher plasma AUC due to enhanced dissolution rates .

Q. How can researchers address contradictions in platelet inhibition data across in vitro and in vivo models?

Discrepancies often arise from interspecies metabolic differences (e.g., CYP2C19 activity in humans vs. rodents). To mitigate:

Q. What methodologies are recommended for quantifying this compound in biological matrices (e.g., serum, urine)?

A validated fluorescence method using ion-pair complex formation with eosin Y achieves LOD 0.02 µg/mL. Key steps:

- Extraction : Liquid-liquid extraction with dichloromethane (pH 7.4).

- Detection : Excitation at 320 nm, emission at 460 nm. Recovery rates are 90.6–109.3% in serum/urine, correlating with HPLC (R² = 0.998) .

Data Analysis and Validation

Q. What statistical approaches are critical for analyzing dose-response relationships in antiplatelet studies?

- Non-linear regression (e.g., sigmoidal Emax model) to calculate IC₅₀.

- ANOVA with post-hoc Tukey test for inter-group comparisons.

- Bland-Altman plots to assess agreement between LTA and VASP assays .

Q. How should researchers validate chromatographic methods for this compound under ICH guidelines?

- Specificity : No interference from degradation products (acid/alkali hydrolysis, oxidative stress).

- Linearity : R² ≥ 0.995 over 50–150% of target concentration.

- Robustness : ±10% variation in mobile phase pH, flow rate, and column temperature .

Structural and Mechanistic Insights

Q. What computational tools can predict metabolite interactions of this compound with CYP450 enzymes?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to CYP2C19 and CYP2B6. Key parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.